Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium(3+);oxalate;hydrate, also known as Lutetium(III) oxalate hydrate, is a compound with the chemical formula Lu2(C2O4)3 · xH2O. It is a coordination compound where lutetium ions are coordinated with oxalate ions and water molecules. This compound is highly insoluble in water and converts to lutetium oxide when heated .
準備方法
Synthetic Routes and Reaction Conditions
Lutetium(III) oxalate hydrate can be synthesized by reacting lutetium salts, such as lutetium nitrate or lutetium chloride, with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{2 Lu(NO}_3\text{)_3 + 3 H}_2\text{C}_2\text{O}_4 \rightarrow \text{Lu}_2\text{(C}_2\text{O}_4\text{)_3 + 6 HNO}_3 ] The resulting lutetium oxalate precipitate is then filtered, washed, and dried to obtain the hydrate form .
Industrial Production Methods
Industrial production of lutetium(III) oxalate hydrate follows similar synthetic routes but on a larger scale. The process involves the controlled addition of oxalic acid to a lutetium salt solution, followed by precipitation, filtration, and drying. The purity of the final product is ensured through rigorous quality control measures .
化学反応の分析
Types of Reactions
Lutetium(III) oxalate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form lutetium oxide.
Hydrolysis: In the presence of water, it can hydrolyze to form lutetium hydroxide.
Common Reagents and Conditions
Oxidation: Lutetium(III) oxalate can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents like hydrogen gas.
Major Products Formed
Lutetium Oxide (Lu2O3): Formed upon thermal decomposition.
Lutetium Hydroxide (Lu(OH)3): Formed upon hydrolysis.
科学的研究の応用
Lutetium(III) oxalate hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other lutetium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Lutetium-based compounds are used in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the production of specialty glasses and ceramics
作用機序
The mechanism of action of lutetium(III) oxalate hydrate in medical applications involves its conversion to lutetium-177, a radioactive isotope used in targeted radiotherapy. Lutetium-177 binds to specific receptors on cancer cells, delivering localized radiation to destroy the tumor cells while minimizing damage to surrounding healthy tissue .
類似化合物との比較
Similar Compounds
- Lutetium(III) chloride (LuCl3)
- Lutetium(III) oxide (Lu2O3)
- Lutetium(III) fluoride (LuF3)
Uniqueness
Lutetium(III) oxalate hydrate is unique due to its specific coordination with oxalate ions, which imparts distinct chemical properties such as high insolubility in water and specific thermal decomposition behavior. This makes it particularly useful in applications requiring high-purity lutetium oxide .
生物活性
Lutetium is a rare earth element that has gained prominence in medicinal chemistry, particularly in the field of targeted radionuclide therapy for cancer. The compound Lutetium, [mu-[ethanedioato(2-)-O,O''':O',O'']]bis[ethanedioato(2-)-O,O']di-, hydrate (9CI), is of particular interest due to its potential applications in radiopharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and its interactions at the cellular level.
Chemical Structure and Properties
The compound is a coordination complex where lutetium is coordinated with ethanedioate ligands. This structure allows for specific binding to biological targets, enhancing its therapeutic efficacy.
Lutetium-177, commonly used in conjunction with prostate-specific membrane antigen (PSMA) targeting agents, emits beta particles that induce localized radiation damage to cancer cells while sparing surrounding healthy tissues. The mechanism involves:
- Targeting PSMA : The compound binds to PSMA, which is overexpressed in prostate cancer cells.
- Radiation Emission : Upon binding, the lutetium-177 emits beta radiation that induces DNA damage in the targeted cells.
Biological Activity and Efficacy
Recent studies have demonstrated the efficacy of lutetium-based therapies in prostate cancer treatment. For instance:
- Clinical Trials : A meta-analysis reported that approximately 46% of patients receiving lutetium-177 PSMA therapy showed significant declines in prostate-specific antigen (PSA) levels, indicating a therapeutic response .
- Case Studies : In a cohort study, patients treated with lutetium-177 PSMA-617 exhibited median progression-free survival (PFS) of 11 months and overall survival (OS) of 14 months .
Table 1: Summary of Clinical Outcomes with Lutetium-177 PSMA Therapy
Study Author | Total Patients | PSA Decline ≥50% (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|---|
Khreish et al. | 252 | 48 | 13.4 | NR |
Sartor et al. | 551 | 46 | NR | 15.3 |
Hofman et al. | 98 | 66 | NR | NR |
NR = Not Reported
Cellular Interactions
The biological characterization of lutetium compounds often involves studying their interactions with cancer cell lines. For instance:
- Internalization Assays : In experiments using LNCaP cells (a prostate cancer cell line), lutetium-labeled compounds demonstrated specific binding to PSMA with a dissociation constant (Kd) of approximately 25 ± 3 nmol/L .
- Comparative Studies : Compared to other radioligands, lutetium-based therapies have shown superior specificity and reduced off-target effects.
Side Effects and Toxicity
While lutetium-177 therapies are generally well tolerated, some adverse effects have been documented:
特性
IUPAC Name |
lutetium(3+);oxalate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Lu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSOLIMSGVAOTE-UHFFFAOYSA-H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Lu+3].[Lu+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Lu2O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583828 |
Source
|
Record name | Lutetium ethanedioate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117247-81-1 |
Source
|
Record name | Lutetium ethanedioate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。